PROPYL 4-{5-[({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPYL 4-{5-[({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-{5-[({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate.
Esterification: The final step involves esterification to introduce the propyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester or carbamoyl groups, converting them to alcohols or amines, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The tetrazole ring can act as a ligand in coordination chemistry, facilitating catalytic reactions.
Materials Science: The compound can be used in the synthesis of polymers or as a building block for advanced materials.
Biology and Medicine
Drug Design: The compound’s structure allows for interactions with biological targets, making it a candidate for drug development.
Bioconjugation: It can be used to modify biomolecules for research or therapeutic purposes.
Industry
Coatings and Adhesives: The compound’s stability and reactivity make it suitable for use in industrial coatings and adhesives.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The sulfanyl and carbamoyl groups can interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
BENZOIC ACID DERIVATIVES: Compounds like methyl 4-{5-[({[2-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}benzoate.
TETRAZOLE-CONTAINING COMPOUNDS: Compounds such as 5-(methylthio)-1H-tetrazole.
Uniqueness
PROPYL 4-{5-[({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE is unique due to its combination of functional groups, which confer specific reactivity and stability. The presence of the tetrazole ring, sulfanyl group, and carbamoyl group in a single molecule allows for diverse chemical interactions and applications.
Properties
IUPAC Name |
methyl 2-[[2-[1-(4-propoxycarbonylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S/c1-3-12-31-19(28)14-8-10-15(11-9-14)26-21(23-24-25-26)32-13-18(27)22-17-7-5-4-6-16(17)20(29)30-2/h4-11H,3,12-13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZCYQFYCHWTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.